molecular formula C12H6Cl3NO3 B1616210 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene CAS No. 2392-48-5

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

Cat. No.: B1616210
CAS No.: 2392-48-5
M. Wt: 318.5 g/mol
InChI Key: OQMMGSQEZLAGCX-UHFFFAOYSA-N
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Description

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a dichlorophenoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene typically involves the nitration of 4-chloro-1-(2,4-dichlorophenoxy)benzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:

  • Reduction

    • The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
    • Major Product: 4-Chloro-1-(2,4-dichlorophenoxy)-2-aminobenzene
  • Substitution

    • The chloro group (-Cl) can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
    • Major Products: Corresponding substituted derivatives
  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
    • Major Products: Oxidized derivatives

Scientific Research Applications

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene has several scientific research applications, including:

  • Chemistry

    • Used as an intermediate in the synthesis of other complex organic compounds.
    • Employed in studying reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity and interactions with biological molecules.
    • Used in biochemical assays to study enzyme inhibition and protein binding.
  • Medicine

    • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
    • Used in drug development and screening processes.
  • Industry

    • Utilized in the production of agrochemicals, dyes, and pigments.
    • Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group (-NO2) and chloro group (-Cl) play crucial roles in its reactivity and biological activity. The compound can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene can be compared with other similar compounds, such as:

  • 4-Chloro-1-(2,4-dichlorophenoxy)-2-methoxybenzene

    • Similar structure but with a methoxy group (-OCH3) instead of a nitro group (-NO2).
    • Different chemical reactivity and biological activity.
  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

    • A widely used herbicide with a similar phenoxy structure.
    • Different functional groups and applications.
  • Triclosan

    • An antimicrobial agent with a similar phenoxy structure.
    • Different functional groups and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO3/c13-7-1-3-11(9(15)5-7)19-12-4-2-8(14)6-10(12)16(17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMMGSQEZLAGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178633
Record name 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2392-48-5
Record name 2,4,4′-Trichloro-2′-nitrodiphenyl ether
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URL https://commonchemistry.cas.org/detail?cas_rn=2392-48-5
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Record name 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
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Record name 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
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Record name 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
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Record name 4-CHLORO-1-(2,4-DICHLOROPHENOXY)-2-NITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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